![molecular formula C30H20BrN B2934091 3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole CAS No. 1141017-84-6](/img/structure/B2934091.png)
3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-9-[4-(4-phenylphenyl)phenyl]carbazole is an organic compound with the molecular formula C30H20BrN. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is known for its applications in material science, particularly in the development of organic semiconductors and optoelectronic devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole typically involves the bromination of 9-[4-(4-phenylphenyl)phenyl]carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Bromo-9-[4-(4-phenylphenyl)phenyl]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction Reactions: The compound can be reduced to form 9-[4-(4-phenylphenyl)phenyl]carbazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted carbazoles depending on the nucleophile used.
Oxidation Reactions: Major products include carbazole-3,6-dione.
Reduction Reactions: The primary product is 9-[4-(4-phenylphenyl)phenyl]carbazole.
科学的研究の応用
3-Bromo-9-[4-(4-phenylphenyl)phenyl]carbazole has several applications in scientific research:
Material Science: Used in the development of organic semiconductors and optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemistry: Serves as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine: Investigated for its potential use in drug development and as a probe in biological studies.
Industry: Utilized in the manufacturing of advanced materials for electronic and photonic applications
作用機序
The mechanism of action of 3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole involves its interaction with molecular targets in electronic and photonic devices. The compound’s unique electronic properties, such as its ability to transport charge and emit light, make it suitable for use in OLEDs and OPVs. The carbazole moiety plays a crucial role in stabilizing the excited states and facilitating charge transfer processes .
類似化合物との比較
Similar Compounds
- 3-Bromo-9-phenylcarbazole
- 3-Bromo-9H-carbazole
- 4-Bromobiphenyl
Uniqueness
3-Bromo-9-[4-(4-phenylphenyl)phenyl]carbazole stands out due to its extended conjugated system, which enhances its electronic properties. This makes it more effective in applications requiring high charge mobility and light emission compared to simpler carbazole derivatives .
特性
IUPAC Name |
3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20BrN/c31-25-16-19-30-28(20-25)27-8-4-5-9-29(27)32(30)26-17-14-24(15-18-26)23-12-10-22(11-13-23)21-6-2-1-3-7-21/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIVZBMTFKHAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)Br)C6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
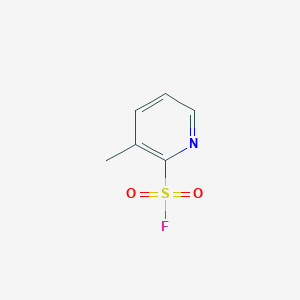
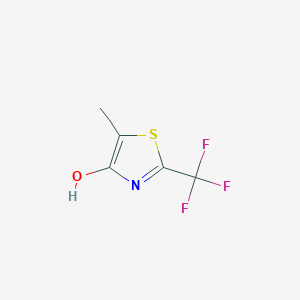
![methyl 3-[(3,4-dimethylphenyl)({[(3-fluoro-4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934014.png)
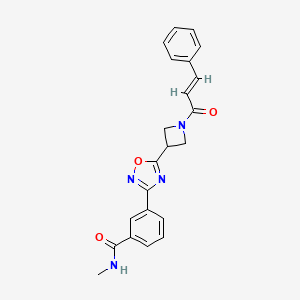


![4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]benzonitrile](/img/structure/B2934020.png)
![2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2934021.png)
![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2934023.png)
![rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/structure/B2934024.png)
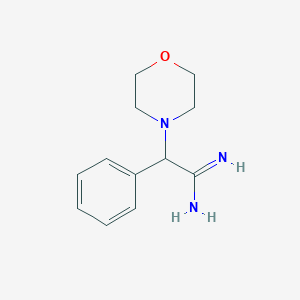
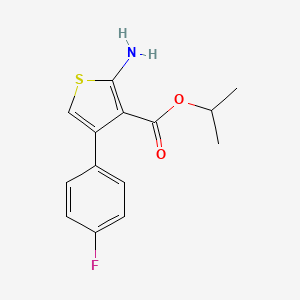

![tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate](/img/structure/B2934031.png)
